REACTION_SMILES
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[Br:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17].[C:46]([Cl:47])([Cl:48])([Cl:49])[Cl:50].[CH3:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[Cl:1][c:2]1[c:3]([CH3:9])[cH:4][cH:5][c:6]([I:8])[cH:7]1.[N:18]([C:19]([CH3:20])([CH2:21][C:22]([O:23][CH3:24])([CH3:25])[CH3:26])[C:27]#[N:28])=[N:29][C:30]([CH3:31])([CH2:32][C:33]([CH3:34])([O:35][CH3:36])[CH3:37])[C:38]#[N:39]>>[Cl:1][c:2]1[c:3]([CH2:9][Br:10])[cH:4][cH:5][c:6]([I:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(I)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)CC(C)(C#N)N=NC(C)(C#N)CC(C)(C)OC
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Name
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Type
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product
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Smiles
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Clc1cc(I)ccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |